hept-5-en-2-ol

Beschreibung

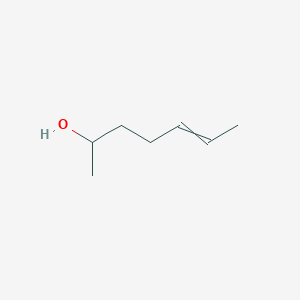

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H14O |

|---|---|

Molekulargewicht |

114.19 g/mol |

IUPAC-Name |

hept-5-en-2-ol |

InChI |

InChI=1S/C7H14O/c1-3-4-5-6-7(2)8/h3-4,7-8H,5-6H2,1-2H3 |

InChI-Schlüssel |

IFSYJVQRVQMRKN-UHFFFAOYSA-N |

Kanonische SMILES |

CC=CCCC(C)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategies for Hept 5 En 2 Ol and Its Stereoisomers

Classic Synthetic Approaches to Hept-5-en-2-ol (B6270100) Architectures

The foundational methods for constructing the carbon skeleton of unsaturated alcohols like this compound rely on well-established reactions that form carbon-carbon bonds with precision. These approaches are fundamental in organic synthesis and provide versatile pathways to a wide range of alkenols.

Olefin Metathesis Strategies in Unsaturated Alcohol Synthesis

Olefin metathesis is a powerful reaction that reorganizes carbon-carbon double bonds, enabling the synthesis of complex olefins from simpler precursors. Cross-metathesis (CM), a variant of this reaction, can be employed to construct the this compound skeleton. This strategy involves the reaction of two different olefins in the presence of a metal catalyst, typically based on ruthenium or molybdenum.

For the synthesis of a protected form of this compound, a potential route involves the cross-metathesis of 1-pentene (B89616) with a protected 3-buten-2-ol. The use of second-generation Grubbs catalysts is common for such transformations, as they offer good functional group tolerance and high activity. nih.govacs.org The reaction's efficiency can be influenced by factors such as catalyst choice, solvent, and reaction concentration. acs.org For instance, studies on the cross-metathesis of allylic alcohols with acrylates have shown that catalyst selection and conditions are crucial for achieving high yields and preventing the formation of undesired homodimers. nih.govacs.org A tandem approach where cross-metathesis is followed by hydrogenation can also be utilized, where the residual ruthenium catalyst from the metathesis step can catalyze the subsequent reduction. beilstein-journals.org

Table 1: Representative Catalysts in Olefin Metathesis

| Catalyst Type | Common Metals | Typical Application |

|---|---|---|

| Grubbs' Catalysts (1st, 2nd, 3rd Gen) | Ruthenium (Ru) | Cross-metathesis, Ring-closing metathesis |

Grignard and Organometallic Reagent Mediated Syntheses of Alkenols

The addition of organometallic reagents, particularly Grignard reagents, to carbonyl compounds is a cornerstone of alcohol synthesis. capes.gov.br To synthesize this compound, a Grignard reaction can be performed between acetaldehyde (B116499) and a butenyl magnesium halide, such as crotylmagnesium bromide (formed from 1-bromo-2-butene and magnesium metal). This reaction forms a new carbon-carbon bond, creating the seven-carbon chain and installing the hydroxyl group at the C2 position.

The Barbier reaction, a related one-pot procedure, reacts an alkyl halide, a carbonyl compound, and a metal like magnesium, zinc, or indium all together. thieme-connect.dersc.org For example, the reaction of 6-methylhept-5-en-2-one with iodomethane (B122720) and magnesium yields 2,6-dimethylthis compound. thieme-connect.de This demonstrates the utility of such organometallic reactions in constructing substituted heptenol frameworks.

Wittig and Horner-Wadsworth-Emmons Olefination Routes to Heptenols

Olefination reactions provide a reliable method for converting aldehydes and ketones into alkenes. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most prominent examples. wikipedia.orgwikipedia.org

The Wittig reaction utilizes a phosphonium (B103445) ylide to create the carbon-carbon double bond. libretexts.orgmasterorganicchemistry.com For the synthesis of this compound, one could envision a retrosynthetic disconnection leading to propanal and a C4 ylide. The ylide would be generated from a butyltriphenylphosphonium salt treated with a strong base. The reaction's key advantage is the unambiguous placement of the double bond. libretexts.org It is also possible to perform the reaction with the alcohol already present, for example, by using an acceptorless dehydrogenative coupling where an alcohol is first oxidized in situ to an aldehyde, which then reacts with the phosphonium salt. rsc.org

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion. wikipedia.orgnih.govconicet.gov.ar This method is renowned for its high stereoselectivity, typically favoring the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org The synthesis of a heptenol derivative could involve the reaction of a stabilized phosphonate with an appropriate aldehyde. A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, simplifying purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. wikipedia.org

Table 2: Comparison of Wittig and HWE Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Reagent | Phosphonium ylide | Phosphonate carbanion |

| Byproduct | Triphenylphosphine oxide | Water-soluble dialkylphosphate |

| Stereoselectivity | Variable, often Z-selective with unstabilized ylides | Generally E-selective |

| Reactivity of Reagent | More basic | More nucleophilic, less basic |

Hydroformylation and Subsequent Reduction Pathways to Unsaturated Alcohols

Hydroformylation, or the oxo process, is an industrial method to produce aldehydes from alkenes by adding a formyl group (CHO) and a hydrogen atom across the double bond. Subsequent reduction of the aldehyde yields an alcohol. To synthesize a heptanol, this process would start with a hexene. google.com The hydroformylation of 1-hexene, for instance, typically produces a mixture of the linear aldehyde (heptanal) and branched isomers like 2-methylhexanal. icp.ac.ruchinesechemsoc.org

The choice of catalyst, often based on cobalt or rhodium, and ligands is critical for controlling the regioselectivity (linear vs. branched product ratio). imperial.ac.ukrsc.org For example, rhodium catalysts are known for their high activity under milder conditions. chinesechemsoc.org Following the hydroformylation step, the resulting aldehyde is reduced to the alcohol. This can be done in a separate step or in a tandem reaction where the hydroformylation catalyst system also facilitates the hydrogenation of the aldehyde to the alcohol. rsc.org This pathway provides a route from C6 olefins to C7 alcohols, which are precursors to or isomers of this compound.

Controlled Isomerization Techniques for this compound Generation

Catalytic isomerization allows for the migration of a carbon-carbon double bond within a molecule to a different, often more thermodynamically stable, position. However, recent advances have enabled controlled, and even contra-thermodynamic, isomerizations. princeton.edu These reactions are valuable for transforming readily available alkene isomers into more synthetically useful or valuable ones.

Transition metal complexes, particularly those of ruthenium, rhodium, and cobalt, are effective catalysts for alkene isomerization. researchgate.netacs.org The development of bifunctional catalysts has allowed for high selectivity in moving a terminal double bond to an internal (E)-position. acs.org For the generation of this compound, one could envision starting with an isomeric heptenol, such as hept-6-en-2-ol, and using a suitable catalyst to move the double bond to the C5 position. The success of such a strategy depends heavily on the development of a catalyst that favors the desired isomer among the various possibilities. Recent research has shown that excited-state redox events can also enable challenging isomerization reactions of alkenols. princeton.edu

Stereoselective and Enantioselective Synthesis of this compound

Controlling the three-dimensional arrangement of atoms is a central goal of modern organic synthesis. For a chiral molecule like this compound, which has a stereocenter at the C2 position, methods that can selectively produce a single enantiomer ((R) or (S)) are highly valuable.

The synthesis of the closely related pheromone, sulcatol (6-methylthis compound), provides significant insight into stereoselective strategies. researchgate.net Enantioselective syntheses of sulcatol have been achieved using various approaches:

From Chiral Precursors: Syntheses have been developed starting from readily available chiral molecules like (R)-(-)-glutamic acid or ethyl (S)-lactate. researchgate.net

Enzymatic Methods: Microbial asymmetric reduction of the corresponding ketone (6-methylhept-5-en-2-one) using bacteria, yeast, or fungi can produce both enantiomers of sulcatol with high optical purity. researchgate.net

Asymmetric Reactions: A tandem asymmetric conjugate addition of a chiral lithium amide to an unsaturated ester, followed by a series of transformations including a Grignard addition and a Meisenheimer rearrangement, has been used to synthesize (R)-6-methylthis compound. rsc.orgrsc.org

These established methodologies for a structurally similar alcohol highlight the potential pathways for the asymmetric synthesis of this compound. The development of chiral catalysts for reactions like hydrosilylation or transfer hydrogenation of the corresponding ketone (hept-5-en-2-one) represents another powerful approach to access enantiomerically pure (R)- or (S)-hept-5-en-2-ol. frontiersin.orgacs.orgsfu.ca

Table 3: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₇H₁₄O |

| 1-Pentene | C₅H₁₀ |

| 3-Buten-2-ol | C₄H₈O |

| Acetaldehyde | C₂H₄O |

| 1-Bromo-2-butene | C₄H₇Br |

| Crotylmagnesium bromide | C₄H₇BrMg |

| Propanal | C₃H₆O |

| Butyltriphenylphosphonium salt | C₂₂H₂₄P⁺ |

| Triphenylphosphine oxide | C₁₈H₁₅PO |

| 1-Hexene | C₆H₁₂ |

| Heptanal | C₇H₁₄O |

| 2-Methylhexanal | C₇H₁₄O |

| Hept-6-en-2-ol | C₇H₁₄O |

| Sulcatol (6-methylthis compound) | C₈H₁₆O |

| 6-Methylhept-5-en-2-one | C₈H₁₄O |

| (R)-(-)-Glutamic acid | C₅H₉NO₄ |

| Ethyl (S)-lactate | C₅H₁₀O₃ |

| Hept-5-en-2-one | C₇H₁₂O |

| Ruthenium | Ru |

| Molybdenum | Mo |

| Rhodium | Rh |

| Cobalt | Co |

| Magnesium | Mg |

| Zinc | Zn |

Chiral Catalyst-Mediated Approaches to (R)- and (S)-Hept-5-en-2-ol

The enantioselective synthesis of (R)- and (S)-hept-5-en-2-ol can be effectively achieved through the asymmetric reduction of the corresponding prochiral ketone, hept-5-en-2-one. This transformation is often mediated by transition metal catalysts complexed with chiral ligands. These catalysts create a chiral environment around the carbonyl group, directing the hydride attack to one of the two enantiotopic faces, thus producing one enantiomer of the alcohol in excess.

Ruthenium(II) complexes featuring chiral diamine and phosphine (B1218219) ligands have demonstrated significant success in the asymmetric hydrogenation of ketones. najah.edu For instance, complexes of the type RuCl2(diphosphine)(diamine) can catalyze the hydrogenation of α,β-unsaturated ketones to the corresponding allylic alcohols with high enantiomeric excess (ee). najah.edu While direct examples for hept-5-en-2-one are not extensively documented, analogies with similar substrates like trans-4-phenyl-3-butene-2-one suggest that complexes with chiral diamines such as (R,R)- or (S,S)-1,2-diphenylethylenediamine can yield the corresponding (S) or (R) alcohols with significant enantioselectivity. najah.edu

Another powerful method involves the asymmetric Meerwein-Ponndorf-Verley (MPV) reduction. This reaction uses a chiral alcohol in the presence of an aluminum alkoxide to reduce a ketone. A novel tandem Michael addition/MPV reduction has been developed for acyclic α,β-unsaturated ketones using an optically active 1,3-mercapto alcohol. acs.org This approach allows for the highly diastereoselective and enantioselective synthesis of secondary alcohols. acs.orgacs.org

The table below summarizes representative catalyst systems applicable to the synthesis of chiral allylic alcohols from their corresponding ketones.

| Catalyst System | Precursor Ketone | Reducing Agent | Key Features | Typical Enantiomeric Excess (ee) |

| RuCl₂(chiral diamine)(diphosphine) | α,β-Unsaturated Ketones | H₂ / 2-Propanol | Transition metal-catalyzed asymmetric hydrogenation. najah.edu | Up to 45% for analogous systems. najah.edu |

| Chiral Samarium Catalyst | Aryl Methyl Ketones | Isopropanol | Catalytic enantioselective MPV reduction. acs.org | Excellent ee for specific substrates. acs.org |

| Chiral Mercapto Alcohol / Dimethylaluminum Chloride | Acyclic α,β-Unsaturated Ketones | Isopropanol | Tandem Michael addition/MPV reduction. acs.org | Up to 98% after subsequent steps. acs.org |

| Copper Hydride (CuH) with Chiral Ligand | α,β-Unsaturated Ketones | Diethoxymethylsilane (DEMS) | Enantioselective 1,2-reduction. organic-chemistry.org | Up to 91%. organic-chemistry.org |

Asymmetric Hydrogenation and Reduction Strategies for Unsaturated Alcohols

Asymmetric hydrogenation is a cornerstone of modern organic synthesis for producing enantiomerically pure compounds. For the synthesis of this compound, this strategy is primarily applied to its precursor, hept-5-en-2-one. The challenge lies in selectively reducing the carbonyl group without affecting the carbon-carbon double bond.

Transition metal-catalyzed hydrogenations using metals like ruthenium, rhodium, or iridium complexed with chiral ligands are the most common methods. sioc-journal.cn The development of ligands such as BINAP, DuPhos, and various P,N-ligands has been pivotal. sioc-journal.cn For α,β-unsaturated ketones, copper hydride (CuH) catalysis has emerged as a powerful tool. organic-chemistry.org Typically, CuH complexes favor 1,4-addition (conjugate reduction), but with appropriate chiral ligands like SEGPHOS or BIPHEP, the reaction can be directed towards a 1,2-reduction of the carbonyl group, yielding the desired allylic alcohol with high regio- and stereocontrol. organic-chemistry.org The choice of silane (B1218182) as the hydride source and low reaction temperatures are often critical for achieving high selectivity. organic-chemistry.org

Beyond catalytic hydrogenation, stoichiometric reductions using chiral reducing agents are also employed. Reagents like (-)-B-chlorodiisopinocampheylborane ((-)-DIP-Chloride) are highly effective for the stereoselective reduction of ketones to alcohols. nih.gov This method was famously used by Merck in the synthesis of Montelukast, where a ketone was reduced to an (S)-alcohol as a key step. nih.gov

Dynamic kinetic resolution (DKR) represents a more advanced strategy. In a DKR process, a racemic starting material is converted into a single enantiomer of the product. For allylic alcohols, a DKR can be achieved through the combination of an iridium-N,P* complex for asymmetric hydrogenation and an acidic co-catalyst that facilitates the rapid racemization of the starting alcohol. diva-portal.org

Enantioselective Biocatalytic Pathways for this compound and Analogues

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. nih.gov Enzymes, operating under mild conditions in aqueous media, can exhibit remarkable chemo-, regio-, and enantioselectivity. For the synthesis of this compound, both whole-cell systems and isolated enzymes are employed, primarily for the asymmetric reduction of the precursor ketone or the kinetic resolution of the racemic alcohol.

A prominent analogue of this compound is 6-methylthis compound (sulcatol), an aggregation pheromone whose enantiomers have been synthesized using various biocatalytic methods. researchgate.netresearchgate.net These methods are directly applicable to this compound.

Whole-Cell Bioreduction: Microorganisms such as baker's yeast (Saccharomyces cerevisiae), as well as various other yeasts, bacteria, and fungi, contain ketoreductases (KREDs) that can reduce hept-5-en-2-one to this compound with high enantioselectivity. researchgate.netresearchgate.net The stereochemical outcome (R or S) depends on the specific microbial species and the enzymes it expresses.

Isolated Enzymes: The use of isolated ketoreductases offers greater control and avoids potential side reactions from other enzymes in whole cells. researchgate.net KREDs are often used in conjunction with a cofactor regeneration system (e.g., using glucose and glucose dehydrogenase) to make the process economically viable. researchgate.net

Enzymatic Kinetic Resolution: This strategy starts with racemic this compound. A lipase (B570770), such as Candida antarctica lipase B (CAL-B), is used to selectively acylate one of the enantiomers. unipd.it This leaves the unreacted enantiomer in high optical purity. The acylated enantiomer can then be separated and hydrolyzed to recover the other enantiomer, allowing access to both (R)- and (S)-forms.

The table below presents examples of biocatalytic systems used for producing chiral alcohols analogous to this compound.

| Biocatalyst | Substrate | Transformation | Product Configuration | Enantiomeric Excess (ee) |

| Baker's Yeast (S. cerevisiae) | 6-Methylhept-5-en-2-one | Asymmetric Reduction | (S)-(+)-Sulcatol | >95% researchgate.net |

| Geotrichum candidum | 6-Methylhept-5-en-2-one | Asymmetric Reduction | (R)-(-)-Sulcatol | 98% researchgate.net |

| Pig Pancreatic Lipase (PPL) | (±)-Sulcatol | Kinetic Resolution (Acylation) | (R)-(-)-Sulcatol (unreacted) | High researchgate.net |

| Daucus carota (Carrot root) | Prochiral Ketones | Asymmetric Reduction | Chiral Alcohols | Good to Excellent rsc.org |

Chiral Pool-Based Chemoenzymatic Syntheses for this compound Precursors

Chemoenzymatic synthesis leverages the strengths of both chemical and enzymatic transformations to construct complex molecules efficiently. nih.gov A chiral pool-based approach begins with an inexpensive, enantiomerically pure starting material, such as an amino acid or a hydroxy ester. nih.gov

For instance, a plausible chemoenzymatic route to (S)-hept-5-en-2-ol could start from ethyl (S)-3-hydroxybutanoate, which is readily available via the yeast reduction of ethyl acetoacetate. researchgate.net This chiral building block can be converted through a sequence of chemical steps (e.g., protection of the alcohol, reduction of the ester to an aldehyde, and subsequent Wittig or Grignard reactions) to elongate the carbon chain and introduce the double bond at the required position.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org The synthesis of this compound can be evaluated and improved through the lens of the 12 Principles of Green Chemistry, which promote goals such as waste prevention, atom economy, use of safer solvents, energy efficiency, and employment of renewable feedstocks and catalysis. acs.orgscribd.com

Solvent-Free and Aqueous Medium Reaction Development

A key principle of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to pollution. ias.ac.in For the synthesis of this compound and its precursors, several strategies are being explored.

Solvent-Free Reactions: Performing reactions in the absence of a solvent can dramatically reduce waste and simplify purification. ias.ac.in For example, the Saucy-Marbet reaction, which can be used to produce unsaturated ketones (precursors to unsaturated alcohols), has been successfully performed under solvent-free conditions using a simple ammonium (B1175870) ionic liquid as a recyclable catalyst. rsc.orgrsc.org This approach not only eliminates the need for volatile solvents but also offers high selectivity and conversion. rsc.org

Aqueous Medium Reactions: Water is an ideal green solvent—it is non-toxic, non-flammable, and abundant. Biocatalytic reductions of ketones, as described in section 2.2.3, are typically performed in aqueous buffers, showcasing a mature green technology. rsc.org For other chemical reactions, the use of water or aqueous-ethanol mixtures can be beneficial. tandfonline.com The hydrophobic effect in aqueous media can sometimes accelerate reaction rates, and the use of biodegradable co-solvents like ethanol (B145695) improves the solubility of organic substrates while maintaining a favorable environmental profile. tandfonline.com

Sustainable Catalysis in Unsaturated Alcohol Production

Catalysis is a fundamental pillar of green chemistry, as catalytic reagents are superior to stoichiometric ones in terms of atom economy and waste reduction. researchgate.net The development of sustainable catalysts for producing unsaturated alcohols like this compound focuses on several key areas:

Heterogeneous Catalysts: Unlike homogeneous catalysts, heterogeneous catalysts exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). This facilitates easy separation and recycling, reducing costs and waste. For the selective hydrogenation of unsaturated esters to unsaturated alcohols, Ru-Sn/Al₂O₃ catalysts have been shown to be effective under moderate conditions. unal.edu.co These solid catalysts are less toxic than traditional chromium-based catalysts used for this purpose. unal.edu.co

Earth-Abundant Metal Catalysts: Many effective catalysts rely on precious and rare metals like rhodium, palladium, and iridium. Research is increasingly focused on developing catalysts based on more abundant and less toxic metals such as iron, copper, and nickel. The CuH-catalyzed reduction of unsaturated ketones is an example of this trend. organic-chemistry.org

Biocatalysts: As detailed previously, enzymes are the epitome of sustainable catalysts. They are derived from renewable resources, operate under mild conditions, are biodegradable, and exhibit exceptional selectivity, which minimizes the formation of byproducts. nih.govrsc.org

The dehydration of alcohols to form alkenes, a related reaction, is also seeing a shift towards more sustainable catalysts like γ-alumina and ion-exchange resins, moving away from corrosive Brønsted acids like sulfuric acid. rsc.orgrsc.org These principles of sustainable catalysis are directly applicable to the entire life cycle of this compound production.

Atom Economy and Efficiency Considerations in Synthetic Route Design

Traditional synthetic methods, such as those employing Grignard reagents or stoichiometric reducing agents, often exhibit lower atom economy due to the generation of significant quantities of inorganic salts and other byproducts. In contrast, modern catalytic approaches, including catalytic hydrogenation and transition-metal-catalyzed C-C bond formations, offer more sustainable and efficient alternatives.

Classical Synthetic Approaches

Grignard Reaction: A foundational method for forming the carbon skeleton of this compound involves the reaction of acetaldehyde with a suitable Grignard reagent, such as allylpropylmagnesium bromide. While effective for carbon-carbon bond formation, this method is inherently atom-inefficient. The reaction requires a stoichiometric amount of magnesium, which is converted into magnesium halide salts during the reaction and subsequent aqueous workup. This contributes significantly to the waste stream.

Synthesis of Hept-5-en-2-one: The precursor ketone can be prepared via methods like the acetoacetic ester synthesis. However, this route generates stoichiometric salt waste from the base used for deprotonation and produces carbon dioxide and an alcohol as byproducts during the final decarboxylation step, leading to poor atom economy. A more efficient alternative is the aldol (B89426) condensation of acetone (B3395972) with an appropriate aldehyde, which can be catalyzed, thereby reducing waste.

Reduction of the Ketone:

Stoichiometric Hydride Reagents: The reduction of hept-5-en-2-one is frequently accomplished using metal hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). While these reagents provide high yields, they suffer from poor atom economy, generating stoichiometric quantities of borate (B1201080) or aluminate salts as waste.

Catalytic Hydrogenation: A significantly more atom-economical alternative is catalytic hydrogenation. jocpr.com This process typically involves reacting the ketone with molecular hydrogen (H₂) over a heterogeneous or homogeneous metal catalyst (e.g., Nickel, Palladium, Platinum). The only theoretical byproduct is water, if any, making it a highly efficient and green method. The reaction can be tuned for stereoselectivity through the use of chiral catalysts.

Modern Catalytic and Biocatalytic Strategies

Transition-Metal Catalyzed Couplings: Advanced synthetic strategies aim to construct allylic alcohols with maximum efficiency. Nickel-catalyzed reductive coupling of alkynes and aldehydes or alcohols represents a powerful, atom-economical method. nih.gov For instance, a nickel-catalyzed direct coupling of alkynes with methanol (B129727) can produce allylic alcohols with high chemo- and regioselectivity, avoiding the use of stoichiometric reductants and thus increasing atom economy. nih.gov

The following table provides a comparative overview of different synthetic strategies for this compound, highlighting key aspects of their efficiency and atom economy.

| Synthetic Strategy | Key Transformation | Typical Reagents/Catalysts | Key Advantages | Atom Economy & Efficiency Considerations |

| Grignard Reaction | Nucleophilic addition | Acetaldehyde, Allylpropylmagnesium bromide, Et₂O/THF | Versatile C-C bond formation. | Poor atom economy due to stoichiometric magnesium salt waste. Requires anhydrous conditions. researchgate.net |

| Reduction of Hept-5-en-2-one | Ketone Reduction | NaBH₄ or LiAlH₄ | High yields, well-established method. | Poor atom economy; generates stoichiometric metal salt byproducts. |

| Catalytic Hydrogenation | Catalytic Ketone Reduction | H₂, Ni/Pd/Pt catalyst | High atom economy (water is the only byproduct). Amenable to scale-up. jocpr.com | Requires handling of flammable H₂ gas and specialized equipment. Catalyst cost and recycling are factors. |

| Biocatalytic Reduction | Enzymatic Ketone Reduction | Alcohol Dehydrogenase, Yeast | High enantioselectivity, mild reaction conditions ("green"). | High atom economy for the core reaction. Overall efficiency depends on catalyst production, stability, and reaction kinetics. researchgate.netcolab.ws |

| Catalytic C-C Coupling | Alkyne-Alcohol Coupling | Alkynes, Methanol, Nickel catalyst | Very high atom economy, direct formation of the allylic alcohol functional group. nih.gov | Requires specialized catalysts; catalyst cost and sensitivity can be a factor. |

Advanced Spectroscopic and Analytical Characterization Methodologies for Hept 5 En 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

NMR spectroscopy is an unparalleled tool for determining the detailed molecular structure of organic compounds in solution. For a molecule like hept-5-en-2-ol (B6270100), with its stereocenter at C2 and a double bond at C5, advanced NMR methods are essential for unambiguous characterization.

Two-dimensional (2D) NMR experiments are critical for establishing the connectivity and spatial relationships between atoms in this compound. Techniques such as COSY, HSQC, and HMBC provide a complete picture of the carbon skeleton and proton environments. youtube.comcolumbia.edusdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. columbia.edu It allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the proton signal for the CH-OH group (H2) would correlate with the C2 carbon signal, and the vinyl protons (H5, H6) would correlate with their respective sp² carbons (C5, C6).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.comcolumbia.edu This is particularly useful for identifying quaternary carbons and piecing together molecular fragments. For this compound, an HMBC spectrum would show a correlation from the methyl protons at C1 to the carbinol carbon C2, and from the methyl protons at C7 to the olefinic carbon C6, confirming the termini of the molecule.

Conformational analysis, which describes the spatial arrangement of atoms, can be inferred from the magnitude of proton-proton coupling constants (³JHH) and through Nuclear Overhauser Effect (NOE) experiments. youtube.comyoutube.com The coupling constant between the vinyl protons H5 and H6 (³J H5-H6) is particularly informative for determining the configuration of the double bond. A large coupling constant (~11-18 Hz) is characteristic of a trans (E) configuration, while a smaller value (~6-15 Hz) indicates a cis (Z) configuration.

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) |

|---|---|---|---|---|

| 1 (CH₃) | ~1.20 (d) | ~23.5 | H2 | C2, C3 |

| 2 (CH) | ~3.80 (m) | ~67.5 | H1, H3 | C1, C3, C4 |

| 3 (CH₂) | ~1.55 (m) | ~38.0 | H2, H4 | C1, C2, C4, C5 |

| 4 (CH₂) | ~2.10 (m) | ~29.0 | H3, H5 | C2, C3, C5, C6 |

| 5 (CH) | ~5.45 (m) | ~125.0 | H4, H6, H7 | C3, C4, C7 |

| 6 (CH) | ~5.55 (m) | ~131.0 | H5, H7 | C4, C5, C7 |

| 7 (CH₃) | ~1.70 (d) | ~18.0 | H6 | C5, C6 |

This compound is a chiral molecule due to the stereocenter at the C2 position. Differentiating its enantiomers, (R)-hept-5-en-2-ol and (S)-hept-5-en-2-ol, is impossible using standard NMR because enantiomers are isochronous (resonate at the same frequency). Chiral Shift Reagents (CSRs), typically lanthanide complexes like Eu(hfc)₃ (Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]), are used to resolve this issue. youtube.comfiveable.me

When a CSR is added to a racemic mixture of this compound, it forms diastereomeric complexes with each enantiomer. These transient diastereomeric complexes are no longer mirror images and thus have different magnetic environments. acs.orgnih.gov This results in the separation of NMR signals for the corresponding protons in the two enantiomers. The protons closest to the site of interaction (the hydroxyl group at C2) experience the largest induced chemical shift differences (Δδ). For this compound, the signals for the H2 proton, the C1 methyl protons, and the C3 methylene (B1212753) protons would be expected to show the most significant separation, allowing for the determination of enantiomeric excess (ee).

Mass Spectrometry (MS) Fragmentation Pathways and Structural Elucidation

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers structural clues based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), using instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass analyzers, measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically <5 ppm). This allows for the determination of the exact elemental formula of the parent ion and its fragments. nih.gov For this compound (C₇H₁₄O), the exact mass is 114.1045 Da. nih.gov

Analyzing derivatives of this compound is a common strategy to confirm the presence of functional groups. For example, the hydroxyl group can be acetylated using acetic anhydride (B1165640) to form hept-5-en-2-yl acetate. This reaction adds a C₂H₂O group. HRMS can easily distinguish the product from the starting material. The expected mass increase of 42.0106 Da (the mass of C₂H₂O) can be precisely measured, confirming the presence of a single hydroxyl group in the original molecule. nih.govscispace.comresearchgate.net

| m/z | Proposed Fragment Ion | Fragmentation Pathway | Significance |

|---|---|---|---|

| 114 | [C₇H₁₄O]⁺˙ | Molecular Ion (M⁺˙) | Confirms molecular weight. |

| 99 | [M - CH₃]⁺ | Loss of methyl radical from C1/C2. | Alpha cleavage, indicative of a methyl-substituted carbinol. |

| 96 | [M - H₂O]⁺˙ | Dehydration | Characteristic fragmentation for alcohols. libretexts.org |

| 71 | [M - C₃H₇]⁺ | Alpha cleavage with loss of propyl radical. | Less common alpha cleavage pathway. |

| 45 | [CH₃CH=OH]⁺ | Alpha cleavage | Characteristic and often the base peak for secondary alcohols with a methyl group on the carbinol carbon. libretexts.orgwhitman.edu |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful technique that separates ions in the gas phase based not only on their m/z ratio but also on their size, shape, and charge. nih.gov This separation, which occurs on a millisecond timescale, provides a parameter known as the Collision Cross-Section (CCS), a value that reflects the three-dimensional structure of the ion. nih.govresearchgate.net

This technique is exceptionally useful for separating isomers that are indistinguishable by mass spectrometry alone. nih.govmdpi.com For example, this compound has numerous structural isomers (e.g., hept-6-en-2-ol, 2-methylhex-5-en-2-ol) and stereoisomers (cis/trans isomers, enantiomers). While these isomers may have identical molecular weights, their different shapes will result in distinct drift times through the ion mobility cell and therefore unique CCS values. This allows for their separation and individual identification, providing an additional dimension of analysis that complements chromatographic and mass spectrometric data. mdpi.comamazonaws.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Isomer Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. It is an excellent tool for identifying functional groups. youtube.com

For this compound, the key functional groups each have characteristic vibrational frequencies:

O-H Stretch: A strong and broad absorption in the IR spectrum between 3200-3600 cm⁻¹ is the hallmark of the hydroxyl group, with the broadening resulting from hydrogen bonding. youtube.com

C-O Stretch: A strong absorption in the IR spectrum in the 1050-1150 cm⁻¹ region corresponds to the C-O stretching vibration of a secondary alcohol. youtube.comyoutube.com

C=C Stretch: A medium intensity absorption around 1640-1680 cm⁻¹ in both IR and Raman spectra indicates the presence of the carbon-carbon double bond. This band is often stronger in the Raman spectrum, especially for symmetrically substituted alkenes.

=C-H Stretch: Absorptions just above 3000 cm⁻¹ (typically 3010-3040 cm⁻¹) are characteristic of the C-H bonds on the double bond (vinylic C-H).

C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the C-H bonds of the aliphatic parts of the molecule.

=C-H Bend: Out-of-plane (OOP) bending vibrations in the 960-980 cm⁻¹ region are highly characteristic of a trans (E) disubstituted double bond, providing a straightforward method to confirm its configuration. youtube.com

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=C double bond stretch is often strong and sharp, making Raman an excellent tool for analyzing the unsaturation within the molecule.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) | Assignment |

|---|---|---|---|---|

| O-H stretch | 3200 - 3600 | Strong, Broad | Weak | Alcohol hydroxyl group (H-bonded) |

| =C-H stretch | 3010 - 3040 | Medium | Medium | Vinylic C-H bond |

| C-H stretch (sp³) | 2850 - 2960 | Strong | Strong | Aliphatic C-H bonds |

| C=C stretch | 1660 - 1675 | Medium-Weak | Strong | Alkene double bond |

| C-O stretch | 1050 - 1150 | Strong | Weak | Secondary alcohol |

| =C-H OOP bend | 960 - 980 | Strong | Medium | Trans (E) disubstituted alkene |

Infrared Spectroscopy for Hydroxyl and Alkene Bond Characterization in Unsaturated Alcohols

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For an unsaturated alcohol like this compound, IR spectroscopy is particularly effective for characterizing its two key functional groups: the hydroxyl (-OH) group and the carbon-carbon double bond (C=C).

The hydroxyl group gives rise to a prominent and easily identifiable absorption band. The O-H stretching vibration typically appears as a strong, broad band in the region of 3200–3600 cm⁻¹. researchgate.net The broadening of this peak is a result of intermolecular hydrogen bonding between alcohol molecules. In dilute solutions where hydrogen bonding is minimized, a sharper, free O-H stretching peak may be observed around 3600 cm⁻¹.

The alkene functional group in this compound presents several characteristic absorption bands. The C=C stretching vibration causes a medium to weak absorption band in the 1630–1680 cm⁻¹ region. spectroscopyonline.com The intensity of this peak is dependent on the substitution around the double bond and the change in dipole moment during the vibration. Additionally, the vinylic C-H bonds (the hydrogens attached to the double-bonded carbons) have distinct vibrations. The C-H stretching vibrations for these bonds occur at frequencies above 3000 cm⁻¹, typically in the 3010–3100 cm⁻¹ range, distinguishing them from the C-H stretching of saturated (sp³) carbons which appear just below 3000 cm⁻¹. spectroscopyonline.com

Furthermore, out-of-plane C-H bending vibrations, often referred to as "wags," are highly diagnostic for the substitution pattern of the alkene. For the trans-disubstituted double bond in (E)-hept-5-en-2-ol, a strong and characteristic C-H wagging absorption is expected in the 960–975 cm⁻¹ region. The presence of these specific bands provides clear evidence for both the alcohol and alkene functionalities within the molecular structure. spectroscopyonline.com

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| Alkene (C=C) | C=C Stretch | 1630 - 1680 | Weak to Medium |

| Vinylic C-H | C-H Stretch | 3010 - 3100 | Medium |

| Vinylic C-H (trans) | C-H Wag (Out-of-plane bend) | 960 - 975 | Strong |

| Alkyl C-H | C-H Stretch | 2850 - 2960 | Strong |

Raman Spectroscopy Applications for this compound Structural Insights

Raman spectroscopy is a vibrational spectroscopy technique that serves as a valuable complement to IR spectroscopy for structural elucidation. mdpi.comacs.org While IR spectroscopy measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light, providing information about molecular vibrations that may be weak or absent in an IR spectrum.

For this compound, Raman spectroscopy is particularly advantageous for characterizing the carbon-carbon double bond. Symmetrically substituted or nearly symmetrical C=C bonds, which often show weak absorption in IR spectra due to a small change in dipole moment, typically produce a strong and sharp signal in Raman spectra. This is because the polarizability of the C=C bond changes significantly during vibration, leading to high Raman activity. The C=C stretching vibration in this compound would be expected to produce a distinct peak in the 1630–1680 cm⁻¹ region.

Raman spectroscopy is also highly sensitive to the vibrations of the carbon backbone, providing a detailed "fingerprint" of the molecule's structure. The C-H stretching region (2800-3100 cm⁻¹) can provide insights into the conformation and local environment of the alkyl and vinylic groups. mdpi.com While the O-H stretching vibration is also observable in Raman spectra, it is generally a weak and broad band, making IR spectroscopy the preferred method for its characterization. The complementarity of the two techniques allows for a more complete vibrational analysis and confident structural confirmation of unsaturated alcohols. acs.org

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkene (C=C) | C=C Stretch | 1630 - 1680 | Strong |

| Vinylic C-H | C-H Stretch | 3010 - 3100 | Medium |

| Alkyl C-H | C-H Stretch | 2850 - 2960 | Strong |

| Carbon Backbone | C-C Stretch | 800 - 1200 | Medium |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Weak |

Chromatographic Separation Techniques for this compound and Related Compounds

Gas Chromatography (GC) and Liquid Chromatography (LC) Method Development

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from reaction mixtures or natural extracts. Both Gas Chromatography (GC) and Liquid Chromatography (LC) are applicable, with the choice depending on the sample matrix and analytical goals.

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for GC analysis. Method development involves optimizing several parameters:

Stationary Phase: A polar stationary phase is typically chosen for analyzing alcohols. Columns with phases like polyethylene (B3416737) glycol (e.g., WAX columns) or modified polysiloxanes containing cyanopropyl groups are effective. These phases interact with the polar hydroxyl group of the alcohol, providing good separation from less polar compounds like hydrocarbons.

Injector and Detector: A split/splitless injector is commonly used. The Flame Ionization Detector (FID) is an excellent choice for detection, as it offers high sensitivity to hydrocarbons and a wide linear range. For structural confirmation, a mass spectrometer (MS) can be coupled with the GC (GC-MS).

Temperature Program: A temperature gradient is typically employed, starting at a lower temperature to separate volatile components and gradually increasing to elute higher-boiling compounds.

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds based on their interactions with stationary and mobile phases. conquerscientific.comlibretexts.org

Normal-Phase LC: In this mode, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase (e.g., hexane/isopropanol mixture). This compound, being moderately polar, would be retained on the column and separated from non-polar impurities.

Reverse-Phase LC: This is the most common LC mode, utilizing a non-polar stationary phase (e.g., C8 or C18) and a polar mobile phase (e.g., acetonitrile/water or methanol (B129727)/water). libretexts.org Less polar compounds are retained longer.

Detection: Since this compound lacks a strong chromophore, direct UV detection is challenging. Detection can be achieved using a Refractive Index Detector (RID) or by derivatizing the alcohol with a UV-active agent, such as phthalic anhydride, prior to analysis. nih.gov

| Parameter | Gas Chromatography (GC) | Liquid Chromatography (LC) |

|---|---|---|

| Column/Stationary Phase | Polyethylene Glycol (e.g., DB-WAX) | C18 Silica (B1680970) (Reverse-Phase) |

| Mobile Phase/Carrier Gas | Helium or Hydrogen | Acetonitrile/Water Gradient |

| Temperature | Oven Program (e.g., 50°C to 220°C) | Isothermal (e.g., 25°C) |

| Flow Rate | 1-2 mL/min | 0.5-1.0 mL/min |

| Detector | Flame Ionization (FID) or Mass Spec (MS) | Refractive Index (RID) or UV (post-derivatization) |

Chiral Chromatography for Enantiomeric Purity Assessment of Unsaturated Alcohols

This compound contains a stereocenter at the C2 carbon, meaning it can exist as a pair of non-superimposable mirror images called enantiomers: (R)-hept-5-en-2-ol and (S)-hept-5-en-2-ol. These enantiomers have identical physical properties in an achiral environment, making their separation impossible with standard chromatographic techniques. researchgate.net

Chiral chromatography is the most reliable and widely used method for separating enantiomers and determining the enantiomeric purity of a sample. openochem.orgchromatographyonline.com This is achieved by creating a chiral environment where the two enantiomers interact differently. wikipedia.org The most common approach is to use a chiral stationary phase (CSP), which is a solid support that has a chiral molecule (the chiral selector) bonded to its surface. openochem.org

When a racemic mixture of this compound passes through the chiral column, the enantiomers form transient, diastereomeric complexes with the CSP. openochem.org Because diastereomers have different physical properties, one enantiomer will have a stronger interaction with the CSP and will be retained longer on the column than the other, resulting in their separation into two distinct peaks on the chromatogram. Chiral separations can be performed using both GC and HPLC.

The enantiomeric purity is typically expressed as enantiomeric excess (ee), which is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

%ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) x 100%

This analysis is critical in fields like pharmaceuticals and flavor chemistry, where the different enantiomers of a molecule can have vastly different biological activities.

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Composition (%) |

|---|---|---|---|

| (R)-hept-5-en-2-ol | 8.52 | 150,000 | 75% |

| (S)-hept-5-en-2-ol | 9.78 | 50,000 | 25% |

| Enantiomeric Excess (ee) | 50% |

Reaction Mechanisms and Chemical Transformations of Hept 5 En 2 Ol

Electrophilic Addition Reactions to the Alkene Moiety of Hept-5-en-2-ol (B6270100)

The carbon-carbon double bond in this compound is susceptible to attack by electrophiles, leading to a range of addition products. These reactions are fundamental in organic synthesis for the introduction of new functional groups.

Hydrohalogenation and Hydration Mechanisms

Hydrohalogenation involves the addition of hydrogen halides (HX, where X = Cl, Br, I) across the double bond. The reaction is initiated by the protonation of the alkene by the acid, which acts as an electrophile. chemguide.co.uklasalle.edu This process follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms. The subsequent attack of the halide anion (X⁻) on the resulting carbocation intermediate completes the addition. The regioselectivity is driven by the formation of the more stable carbocation.

Hydration , the addition of water across the double bond, is typically catalyzed by a strong acid like sulfuric or phosphoric acid. science-revision.co.ukwikipedia.orgopenstax.org The mechanism is similar to hydrohalogenation, starting with the protonation of the alkene to form a carbocation. openstax.org A water molecule then acts as a nucleophile, attacking the carbocation. lasalle.eduwikipedia.org A final deprotonation step, often by another water molecule, yields the alcohol product and regenerates the acid catalyst. wikipedia.orgopenstax.org This process also adheres to Markovnikov's rule, leading to the formation of a more substituted alcohol. An alternative to direct acid-catalyzed hydration is the oxymercuration-reduction reaction, which also yields Markovnikov addition products but avoids carbocation rearrangements.

Halogenation and Epoxidation Pathways

Halogenation of this compound with halogens like chlorine (Cl₂) or bromine (Br₂) in an inert solvent results in the addition of two halogen atoms across the double bond. chadsprep.commasterorganicchemistry.com The reaction proceeds through a cyclic halonium ion intermediate, which is formed by the attack of the alkene's pi electrons on the halogen molecule. lasalle.educhadsprep.commasterorganicchemistry.com The subsequent backside attack by a halide ion on one of the carbons of the halonium ion leads to the formation of a vicinal dihalide with anti stereochemistry. chadsprep.commasterorganicchemistry.com If the reaction is carried out in the presence of water or an alcohol as the solvent, a halohydrin or a haloether is formed, respectively. chadsprep.commasterorganicchemistry.com In these cases, the water or alcohol molecule acts as the nucleophile in the second step, attacking the more substituted carbon of the halonium ion, a process that still results in an anti addition product. masterorganicchemistry.com

Epoxidation is the reaction that converts the alkene moiety into an epoxide, a three-membered ring containing an oxygen atom. This transformation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the epoxide product.

Oxidation and Reduction Chemistry of this compound

The dual functionality of this compound allows for selective oxidation or reduction at either the alcohol or the alkene group, depending on the reagents and reaction conditions employed.

Selective Oxidation of the Secondary Alcohol Functionality

The secondary alcohol group in this compound can be oxidized to a ketone, hept-5-en-2-one. Achieving this transformation selectively without affecting the double bond requires the use of specific oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC) and Swern oxidation (using dimethyl sulfoxide, oxalyl chloride, and a hindered base like triethylamine) are known for their mild conditions and high selectivity in oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, without reacting with carbon-carbon double bonds. pduamtulungia.co.in Manganese dioxide (MnO₂) is another effective reagent for the selective oxidation of allylic and benzylic alcohols. pduamtulungia.co.in Some iron(III) complexes have also been shown to selectively catalyze the oxidation of secondary alcohols over primary alcohols using hydrogen peroxide as the oxidant. unimi.it Similarly, cerium(IV) complexes can catalyze the selective oxidation of secondary alcohols in the presence of primary alcohols. harvard.edu

| Reagent | Product | Selectivity |

| Pyridinium Chlorochromate (PCC) | Hept-5-en-2-one | High for secondary alcohol oxidation |

| Swern Oxidation | Hept-5-en-2-one | High for secondary alcohol oxidation |

| Manganese Dioxide (MnO₂) | Hept-5-en-2-one | Specific for allylic/benzylic alcohols |

| Iron(III) Complexes / H₂O₂ | Hept-5-en-2-one | Preferential for secondary alcohols |

| Cerium(IV) Complexes | Hept-5-en-2-one | Preferential for secondary alcohols |

Catalytic Hydrogenation of the Alkene Bond

The double bond in this compound can be selectively reduced to a single bond through catalytic hydrogenation, yielding heptan-2-ol. This reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). google.com The choice of catalyst and reaction conditions can influence the selectivity of the hydrogenation. For instance, certain catalysts can preferentially reduce the carbon-carbon double bond without affecting the alcohol functionality. The selectivity of hydrogenation can also be influenced by the size of the catalyst nanoparticles; smaller palladium nanoparticles have shown higher turnover frequencies for the hydrogenation of monosubstituted unsaturated alcohols. nih.gov Conversely, catalysts like osmium have been used for the selective hydrogenation of the carbonyl group in unsaturated aldehydes, leaving the double bond intact. google.com Copper(I) hydride complexes have also been used for the chemoselective hydrogenation of unsaturated ketones and aldehydes to unsaturated alcohols. researchgate.net

| Catalyst | Product | Selectivity |

| Palladium (Pd) on Carbon | Heptan-2-ol | High for C=C bond reduction |

| Platinum (Pt) Oxide | Heptan-2-ol | High for C=C bond reduction |

| Raney Nickel (Ni) | Heptan-2-ol | High for C=C bond reduction |

Rearrangement Reactions Involving this compound Scaffolds

The structural framework of this compound, being an allylic-type alcohol, makes it a candidate for various rearrangement reactions. These reactions often proceed through cationic or pericyclic transition states and can lead to the formation of constitutional isomers or stereoisomers.

One of the well-known rearrangements for allylic alcohols is the chemistryviews.orgchemistryviews.org-sigmatropic rearrangement, such as the Overman rearrangement, which converts allylic alcohols into allylic amines via an intermediate trichloroacetimidate. organic-chemistry.org Although this specific reaction introduces a nitrogen atom, it exemplifies the potential for sigmatropic shifts in such systems. Another relevant transformation is the acid-catalyzed dehydration of the alcohol, which can lead to the formation of a conjugated diene through rearrangement of the initial carbocation intermediate. science-revision.co.uklibretexts.orgbyjus.com The stability of the resulting conjugated system often drives this process.

Recent research has also explored novel rearrangement pathways. For instance, hot water has been used as a catalyst for the 1,n-rearrangement of allylic alcohols. organic-chemistry.org Additionally, photo- and cobalt-catalyzed semipinacol rearrangements of unactivated allylic alcohols have been developed, leading to the formation of α,α-disubstituted ketones. chemistryviews.org Furthermore, iridium-catalyzed double convergent 1,3-rearrangement/hydrogenation of allylic alcohols has been reported to produce tertiary alcohols with high enantioselectivity. acs.org The Meisenheimer rearrangement has also been utilized in the synthesis of (R)-6-methylthis compound. rsc.org Phenylselenocyclization of 6-methyl-hept-5-en-2-ol has been studied, which can lead to cyclic ether products. researchgate.netkg.ac.rsresearchgate.net

| Reaction Type | Key Features | Product Type |

| Acid-Catalyzed Dehydration | Carbocation intermediate, potential for rearrangement | Conjugated Dienes |

| Overman Rearrangement | chemistryviews.orgchemistryviews.org-Sigmatropic shift of an allylic trichloroacetimidate | Allylic Amines |

| Hot Water-Promoted Rearrangement | Green catalytic method for 1,n-rearrangements | Conjugated Polyenes/Enynes |

| Photo- and Cobalt-Catalyzed Semipinacol Rearrangement | Mild conditions, forms α,α-disubstituted ketones | Ketones |

| Iridium-Catalyzed 1,3-Rearrangement/Hydrogenation | Enantioselective, forms tertiary alcohols | Tertiary Alcohols |

| Meisenheimer Rearrangement | Stereospecific rearrangement | Chiral Alcohols |

| Phenylselenocyclization | Intramolecular cyclization | Cyclic Ethers |

Pinacol-Type Rearrangements and Related Carbocation Chemistry

The pinacol (B44631) rearrangement is a classic acid-catalyzed reaction of 1,2-diols that proceeds through a carbocation intermediate, leading to a rearranged ketone or aldehyde. spcmc.ac.inmasterorganicchemistry.comorganic-chemistry.org While the archetypal pinacol rearrangement requires a vicinal diol, related transformations, often termed semipinacol rearrangements, can occur from a single alcohol if a carbocation is formed adjacent to a potential migrating group.

For this compound, protonation of the hydroxyl group by a strong acid can convert it into a good leaving group (water). masterorganicchemistry.com Departure of water would generate a secondary carbocation at the C2 position. This carbocation could then potentially undergo a 1,2-hydride shift from C3 to form a more stable secondary allylic carbocation, or a 1,3-hydride shift from C1 to form a primary carbocation, which is less likely.

However, specific literature detailing a classic pinacol or semipinacol rearrangement for this compound is scarce. This is likely because the presence of the C5-C6 double bond opens up alternative, more favorable reaction pathways, most notably intramolecular cyclization, which can occur under the same acidic conditions that would promote carbocation formation. researchgate.net The carbocation generated at C2 is more likely to be trapped intramolecularly by the nucleophilic double bond than to undergo a simple hydride shift.

Pericyclic Reactions and Intramolecular Cyclizations of Unsaturated Alcohols

Pericyclic reactions are concerted processes that occur via a cyclic transition state. masterorganicchemistry.com The structure of this compound is well-suited for intramolecular reactions where the alcohol and the alkene functionalities interact.

Intramolecular Cyclization: Under hydration conditions (e.g., with acid), this compound is known to undergo intramolecular cyclization. researchgate.net The reaction is initiated by the electrophilic attack on the double bond. In the case of acid catalysis, a proton adds to the double bond, preferentially at C5 to form a more stable tertiary carbocation at C6. This carbocation is then rapidly trapped by the intramolecular hydroxyl group, leading to the formation of a substituted tetrahydrofuran (B95107) ring.

A well-studied related reaction is the phenylselenoetherification of the structurally similar 6-methyl-hept-5-en-2-ol. researchgate.netkg.ac.rsnih.govresearchgate.net In this process, an electrophilic selenium reagent (e.g., PhSeCl) reacts with the alkene to form a cyclic seleniranium ion intermediate. The proximate hydroxyl group then acts as an internal nucleophile, attacking one of the carbons of the seleniranium ion to form a cyclic ether. researchgate.netkg.ac.rs This cyclization can produce two regioisomeric products: a five-membered tetrahydrofuran ring (via 5-exo-tet cyclization) or a six-membered tetrahydropyran (B127337) ring (via 6-endo-tet cyclization). kg.ac.rsresearchgate.net Kinetic and mechanistic studies on 6-methyl-hept-5-en-2-ol have shown that the reaction can be catalyzed by bases, which activate the hydroxyl group by forming a hydrogen bond, facilitating the nucleophilic attack. researchgate.netresearchgate.net

The efficiency and selectivity of these cyclizations can be influenced by catalysts. For instance, zeolites with Brønsted acid sites have been shown to be highly active and selective catalysts for the cyclization of 6-methylthis compound, yielding oxygen-containing heterocyclic rings. nih.gov

Esterification and Etherification Reactions of this compound

As a secondary alcohol, this compound readily undergoes esterification and etherification, reactions that are fundamental for both synthetic derivatization and the creation of more complex molecules.

Derivatization for Analytical and Synthetic Purposes

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific purpose, such as analysis or further synthesis.

For Analytical Purposes: this compound, being a polar and volatile compound, can be analyzed by gas chromatography (GC). To improve its chromatographic properties or to enable the separation of its enantiomers, it can be converted into less polar and more stable derivatives. researchgate.netsigmaaldrich.comjfda-online.com Esterification is a common derivatization technique. For example, chiral alcohols like this compound can be reacted with chiral derivatizing agents, such as (R)-(-)-1-(1-naphthyl)ethyl isocyanate, to form diastereomeric carbamates. These diastereomers can then be separated and quantified on a standard achiral GC column, allowing for the determination of the enantiomeric purity of the original alcohol.

Another common technique is acylation using reagents like pentafluorobenzoyl chloride. The resulting pentafluorobenzoyl esters are highly sensitive to electron capture detection (ECD) and electron capture negative ion chemical ionization-mass spectrometry (ECNICI-MS), enabling trace-level analysis. nih.gov

For Synthetic Purposes: Esterification and etherification are also crucial steps in multi-step syntheses. Converting the hydroxyl group to an ester or ether can serve as a protecting group strategy, preventing the alcohol from reacting in subsequent steps. Alternatively, the resulting esters and ethers can be target molecules themselves or key intermediates. For example, the ester bicyclo[2.2.1]hept-5-en-2-yl isobutyrate is synthesized via the esterification of the corresponding alcohol.

Mechanism of Alkylation and Acylation Reactions

Alkylation (Etherification): Alkylation of this compound results in the formation of an ether. A common method is the Williamson ether synthesis, which involves a two-step process. First, the alcohol is deprotonated by a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide ion. This alkoxide then acts as a nucleophile in an SN2 reaction with an alkyl halide (e.g., methyl iodide) to form the ether. The reaction is most efficient with primary alkyl halides.

Alternatively, direct catalytic etherification can be achieved using certain catalysts. For example, iron(III) salts can catalyze the dehydrative etherification of alcohols, proceeding through the in-situ formation of a carbocation intermediate. acs.org

Acylation (Esterification): Acylation of this compound to form an ester is typically achieved by reacting it with a carboxylic acid or, more commonly, a more reactive carboxylic acid derivative like an acid chloride or an acid anhydride (B1165640).

Fischer Esterification: When reacting with a carboxylic acid, an acid catalyst (e.g., H₂SO₄) is required. The mechanism involves protonation of the carboxylic acid's carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by the hydroxyl group of this compound. A tetrahedral intermediate is formed, followed by proton transfer and elimination of a water molecule to yield the ester. chemguide.co.uk

Using Acid Chlorides/Anhydrides: The reaction with acid chlorides or anhydrides is generally faster and does not require an acid catalyst, although a weak base like pyridine (B92270) is often added to neutralize the HCl or carboxylic acid byproduct. The mechanism is a nucleophilic acyl substitution. The lone pair on the oxygen of this compound attacks the electrophilic carbonyl carbon of the acylating agent. A tetrahedral intermediate is formed, which then collapses, expelling the chloride or carboxylate as a leaving group to give the final ester product. researchgate.net

The table below summarizes the key reactions discussed:

| Reaction Type | Reactants | Reagents/Catalysts | Product Type | Section |

| Intramolecular Cyclization | This compound | Acid (e.g., H₃O⁺) | Substituted Tetrahydrofuran | 4.3.2 |

| Phenylselenoetherification | 6-Methyl-hept-5-en-2-ol | PhSeCl, Base (e.g., Pyridine) | Phenylseleno-substituted cyclic ether | 4.3.2 |

| Esterification (Fischer) | This compound, Carboxylic Acid | H₂SO₄ (catalyst) | Ester | 4.4.2 |

| Acylation | This compound, Acid Chloride | Pyridine (optional) | Ester | 4.4.2 |

| Etherification (Williamson) | This compound, Alkyl Halide | 1. Strong Base (e.g., NaH) 2. Alkyl Halide | Ether | 4.4.2 |

| Derivatization (GC Analysis) | This compound | Chiral Isocyanate | Diastereomeric Carbamate | 4.4.1 |

Computational and Theoretical Studies on Hept 5 En 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the distribution of electrons and the energy of molecules. researchgate.net These calculations can predict molecular geometry, the energies of different molecular orbitals, and the activation barriers of chemical reactions, providing a deep understanding of a molecule's inherent stability and reactivity. For unsaturated alcohols like hept-5-en-2-ol (B6270100), these methods are particularly valuable for elucidating the interplay between the hydroxyl group and the carbon-carbon double bond.

Density Functional Theory (DFT) has become a popular computational method due to its balance of accuracy and computational cost. nih.gov It is used to investigate the electronic structure of molecules by focusing on the electron density rather than the complex wave function of the entire system. aspbs.com For this compound, DFT studies are instrumental in determining the relative stabilities of its various conformations (different spatial arrangements of atoms resulting from rotation around single bonds) and isomers (compounds with the same formula but different structures).

DFT calculations can map the potential energy surface of this compound, identifying the lowest energy (most stable) conformations. This involves optimizing the geometry of different starting structures and calculating their energies. The presence of the double bond introduces geometric isomers, specifically the (E) and (Z) isomers, based on the orientation of substituents around the double bond. DFT can accurately predict the energy difference between these isomers. For instance, in a study on the related compound 6-methyl-hept-5-en-2-ol, computational methods were employed to understand its reactivity in cyclization reactions, a process highly dependent on the molecule's conformation and electronic properties. researchgate.net

Furthermore, DFT is used to analyze the electronic properties that govern reactivity, such as the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For an unsaturated alcohol, the HOMO is often associated with the π-electrons of the double bond, while the LUMO represents the lowest energy site for accepting electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity.

| Property | (E)-hept-5-en-2-ol | (Z)-hept-5-en-2-ol | Description |

|---|---|---|---|

| Relative Energy (kJ/mol) | 0.00 | +5.2 | Indicates the (E) isomer is typically more stable than the (Z) isomer due to reduced steric hindrance. |

| HOMO Energy (eV) | -9.5 | -9.4 | Represents the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy (eV) | +0.8 | +0.9 | Represents the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |

| Dipole Moment (Debye) | 1.65 | 1.75 | A measure of the overall polarity of the molecule, influencing its interaction with polar solvents and other molecules. |

This table is illustrative, based on typical values for similar unsaturated alcohols, to demonstrate the type of data generated from DFT studies.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer high accuracy, making them suitable for elucidating complex reaction mechanisms. psu.edumdpi.com

For this compound, ab initio calculations can trace the entire energy profile of a chemical reaction, from reactants to products, through the transition state. This is crucial for understanding reaction kinetics and selectivity. For example, in reactions involving unsaturated alcohols, such as electrophilic additions to the double bond or cyclization reactions, multiple pathways may be possible. researchgate.netacs.org Ab initio calculations can determine the activation energy for each potential pathway, identifying the most favorable route.

A study on the fluorocyclization of unsaturated alcohols and carboxylic acids used DFT, a method related to ab initio principles, to reveal that the reaction selectivity depends on the mechanism. frontiersin.org For unsaturated alcohols, the reaction was found to proceed through a "fluorination first and cyclization later" pathway. frontiersin.org Similarly, computational studies on the gold(I)-catalyzed reactions of allylic alcohols have been used to gain insight into the reaction mechanism and the factors controlling regioselectivity. nih.gov These examples highlight how high-level theoretical calculations can unravel the intricate details of reaction pathways that are difficult to probe experimentally.

Molecular Dynamics Simulations of this compound in Diverse Chemical Environments

While quantum chemical calculations are excellent for studying the intrinsic properties of single molecules or small molecular clusters, Molecular Dynamics (MD) simulations are used to study the behavior of larger systems over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a dynamic picture of how a molecule like this compound behaves in a specific environment, such as in a solvent or at an interface.

MD simulations can be used to study the solvation of this compound, revealing how solvent molecules arrange themselves around the solute and how hydrogen bonds are formed and broken over time. This is particularly relevant for understanding its solubility and reactivity in different solvents. For instance, MD simulations have been employed to study the interactions of chiral molecules with polysaccharide-based selectors in mixtures of solvents like n-heptane and propan-2-ol, which is relevant to chromatographic separations. mdpi.com

Furthermore, MD simulations can provide insights into the conformational flexibility of this compound in solution. The constant motion and interaction with solvent molecules can lead to transitions between different low-energy conformations. Understanding this dynamic behavior is essential for processes like enzyme-catalyzed reactions, where the molecule must adopt a specific shape to fit into the active site of an enzyme. In a related context, MD simulations have been used to complement experimental studies on the fragmentation pathways of bicyclic alcohol derivatives, validating the observed dissociation mechanisms. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Unsaturated Alcohols: Predictive Approaches for Reactivity and Interaction Properties

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. researchgate.net The goal of QSAR is to develop a mathematical model that can predict the properties of new, untested molecules based solely on their structural features. uu.nl For unsaturated alcohols, QSAR models can be developed to predict properties like reaction rates, toxicity, or binding affinity to a receptor. uclan.ac.uk

The first step in QSAR modeling is to calculate a set of molecular descriptors for each molecule in a training set. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., XLogP3), and electronic properties (e.g., atomic charges, dipole moment). nih.gov For unsaturated alcohols, specific descriptors related to the double bond and the hydroxyl group are particularly important.

Once the descriptors are calculated, statistical methods like multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical relationship between the descriptors and the observed activity. researchgate.net The resulting model is then validated using an external set of compounds to ensure its predictive power.

For unsaturated alcohols, QSAR models have been used to predict their toxicity. uclan.ac.ukcapes.gov.br The enhanced toxicity of some unsaturated alcohols compared to their saturated counterparts is often related to their metabolic activation to reactive electrophiles. uclan.ac.uk QSAR models can capture the structural features that lead to this enhanced reactivity. These models can serve as predictive tools in the early stages of chemical development to estimate the reactivity and potential hazards of new compounds.

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Topological | Wiener Index | Describes the branching and size of the molecular skeleton. |

| Geometrical | Molecular Surface Area | Relates to the molecule's size and shape, influencing interactions and transport. |

| Electronic | LUMO Energy | Indicates susceptibility to nucleophilic attack, a key factor in reactivity. researchgate.net |

| Physicochemical | XLogP3 (LogP) | Measures lipophilicity, which affects how a molecule distributes between aqueous and lipid phases. nih.gov |

| Quantum Chemical | Partial Charge on Oxygen | Reflects the reactivity of the hydroxyl group, for instance in hydrogen bonding or as a nucleophile. |

Biochemical Transformations and Environmental Fate of Hept 5 En 2 Ol

Enzymatic Biotransformations of Hept-5-en-2-ol (B6270100) and Related Alkenols

The enzymatic conversion of unsaturated alcohols like this compound is a field of significant interest, particularly for producing specialty chemicals and understanding metabolic pathways. Enzymes such as alcohol dehydrogenases and monooxygenases play a crucial role in these transformations.

Alcohol dehydrogenases (ADHs) are a key class of enzymes that catalyze the reversible oxidation of alcohols to their corresponding aldehydes or ketones, utilizing cofactors like NAD⁺ or NADP⁺. google.comunipd.it While research specifically detailing the biotransformation of this compound is limited, studies on structurally similar alkenols provide significant insights into potential enzymatic reactions.

For instance, the ADH from Lactobacillus brevis (LbADH) has been utilized in the kinetic racemic resolution of related long-chain unsaturated alcohols, such as 6-methyl-hept-5-en-2-ol. fkit.hr This process separates enantiomers by selectively oxidizing one over the other. Similarly, the ADH from Lactobacillus kefir has been used to produce (R)-6-methyl-5-hepten-2-ol with high enantiomeric excess. google.com The non-enantioselective ADH from Sphingobium yanoikuyae (SyADH) has been identified for its ability to completely oxidize racemic secondary alcohols like rac-heptan-2-ol to the corresponding ketone, which is valuable when the ketone is the desired product. frontiersin.org

Other enzymes, such as cytochrome P450 monooxygenases (CYPs) and Rieske nonheme mononuclear iron oxygenases, are also pivotal in the biotransformation of alcohols. nih.govresearchgate.net CYPs can hydroxylate non-activated carbon atoms, a key step in the biosynthesis and degradation of many organic molecules. researchgate.netfrontiersin.org For example, the Rieske oxygenase MdpJ from Aquincola tertiaricarbonis L108 can catalyze both the hydroxylation and desaturation of alcohols. nih.gov While it converts the tertiary alcohol, tert-amyl alcohol (TAA), into the unsaturated alcohol 2-methyl-3-buten-2-ol, it also transforms the secondary alcohol, 2-butanol, into 3-buten-2-ol, demonstrating its capability to act on secondary alcohols to produce unsaturated ones. nih.govasm.org

Table 1: Examples of Enzyme-Catalyzed Conversions of Related Alkenols

| Enzyme/Organism | Substrate | Product(s) | Reaction Type | Reference(s) |

|---|---|---|---|---|

| Lactobacillus kefir ADH | 6-methyl-5-hepten-2-one | (R)-6-Methyl-5-hepten-2-ol | Enantioselective reduction | google.com |

| Lactobacillus brevis ADH | rac-6-Methyl-hept-5-en-2-ol | 6-Methyl-hept-5-en-2-one & remaining alcohol enantiomer | Kinetic racemic resolution | fkit.hr |

| Sphingobium yanoikuyae ADH | rac-Heptan-2-ol | Heptan-2-one | Non-enantioselective oxidation | frontiersin.org |

| Rieske Oxygenase MdpJ (A. tertiaricarbonis L108) | 2-Butanol | 3-Buten-2-ol | Desaturation | nih.gov |

| Rieske Oxygenase MdpJ (A. tertiaricarbonis L108) | tert-Amyl alcohol (TAA) | 2-Methyl-3-buten-2-ol, Prenol | Desaturation / Isomerization | nih.govasm.org |

Microorganisms have evolved diverse metabolic pathways to degrade a wide array of organic compounds, including unsaturated alcohols. mdpi.com The degradation of these compounds often begins with oxidation of the alcohol group to a ketone or aldehyde, followed by further enzymatic reactions. researchgate.net

For tertiary alcohols, a common initial step is desaturation to form an unsaturated alcohol, which is then further metabolized. asm.org For instance, the bacterial degradation of tert-amyl alcohol (TAA) by Aquincola tertiaricarbonis L108 proceeds through the formation of the unsaturated hemiterpene 2-methyl-3-buten-2-ol. asm.org This intermediate is then processed via other hemiterpenes like prenol and prenal. asm.org

For secondary unsaturated alcohols like this compound, a likely pathway involves initial oxidation to the corresponding ketone, hept-5-en-2-one. This ketone can then undergo further degradation. For example, the related compound 6-methylhept-5-en-2-one is known to be readily biodegradable. oecd.org The subsequent steps could involve the saturation of the double bond and eventual cleavage of the carbon chain through pathways like beta-oxidation to produce acetyl-CoA, which enters central metabolic cycles. researchgate.net Some microbes can detoxify such compounds by breaking them down to use the carbon chain as an energy source. mdpi.com

Role of this compound in Natural Product Biosynthesis and Metabolism (if applicable)